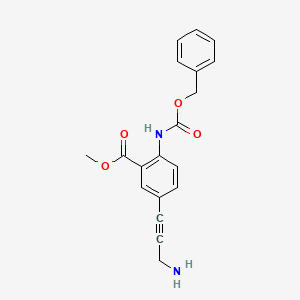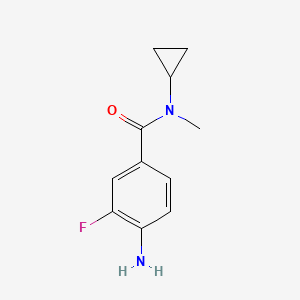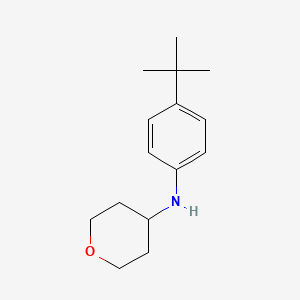![molecular formula C7H12N4O2 B12081683 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide](/img/structure/B12081683.png)
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide is a chemical compound that features a pyrazole ring substituted with a methyl group and an oxypropanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the hydrazide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 3-[(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness
2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanehydrazide is unique due to its specific structural features, such as the combination of a pyrazole ring with an oxypropanehydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxypropanehydrazide |
InChI |
InChI=1S/C7H12N4O2/c1-5(7(12)10-8)13-6-3-9-11(2)4-6/h3-5H,8H2,1-2H3,(H,10,12) |
InChI Key |
IPEFFUKZPZNVFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NN)OC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


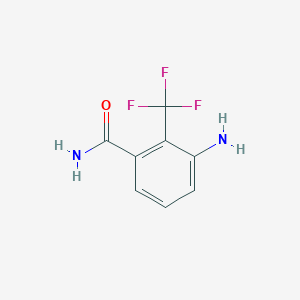

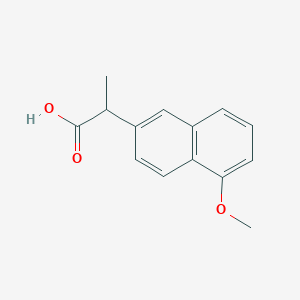




![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)


